REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:7][CH:6]([C:8](OC)=[O:9])[CH2:5][CH:4]1[C:12]([OH:14])=[O:13])[CH3:2].[Li+].[BH4-].O>C1COCC1>[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8][OH:9])[CH2:5][CH:4]1[C:12]([OH:14])=[O:13])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
8.34 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CC(C1)C(=O)OC)C(=O)O
|
Name
|
|
Quantity
|
0.907 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
208 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.907 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at about −20° C. for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to about 25° C.
|
Type
|
STIRRING
|
Details
|
then was stirred at about 25° C. for about 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at about 25° C. for about 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The solid was removed by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between water (50 mL) and DCM (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)CO)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.29 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |